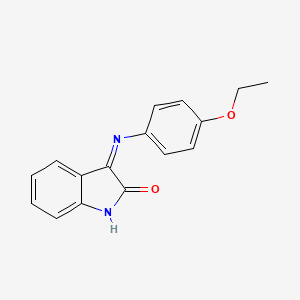

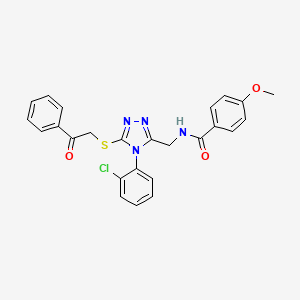

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one, also known as EI, is a synthetic compound that belongs to the indolinone family. It has been found to exhibit a range of biological activities, making it a valuable tool for scientific research.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

A significant area of application for "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" derivatives is in organic synthesis, where they are utilized as scaffolds for the synthesis of biologically active molecules. For instance, the facile diastereoselective synthesis of (E)-3-(arylimino)indolin-2-one derivatives is catalyzed by naturally occurring organic acids such as mandelic acid or itaconic acid. This process highlights the use of environmentally benign conditions, showcasing the potential of these compounds in green chemistry applications (Kaur et al., 2019).

Spectrophotometric Analysis

These compounds also find applications in spectrophotometry. For example, the spectrophotometric determination of Ni+2 ions utilizing derivatives of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one demonstrates their utility in analytical chemistry for the detection and quantification of metal ions in various samples (Al- Mofti & Al- Azrak, 2021).

Novel Drug Carriers

Another intriguing application is in the field of drug delivery systems. For example, amphiphilic diblock copolymers composed of methoxy poly(ethylene glycol) and e-caprolactone, incorporating indomethacin, showcase the use of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one derivatives in developing novel drug carriers for hydrophobic drugs. These carriers can significantly enhance the bioavailability and therapeutic efficiency of drugs (Kim et al., 1998).

Tyrosine Kinase Inhibitors

In the realm of medicinal chemistry, 3-substituted indolin-2-ones, a class to which "(E)-3-((4-ethoxyphenyl)imino)indolin-2-one" belongs, have been explored for their potential as selective inhibitors of receptor tyrosine kinases (RTKs). These compounds have shown promising results in inhibiting the autophosphorylation of various RTKs at submicromolar levels, suggesting their potential application in the treatment of diseases mediated by dysregulated RTK activity (Sun et al., 1998).

Fluorescence Studies

The interaction of differently substituted 3-styrylindoles with bovine serum albumin (BSA) has been studied using fluorescence spectroscopy. These studies provide insights into the binding mechanisms and potential applications of these compounds in studying protein interactions and dynamics, which is crucial for understanding various biological processes and designing drugs (Singh & Asefa, 2009).

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWOPLJPFUKKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)

![Methyl 3-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2674865.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)

![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)